2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
This compound is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene bridge. The pyrazole at position 3 carries an ethyl group (C₂H₅) and a methyl group (CH₃), while the second pyrazole has a methyl substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Its molecular formula is C₁₂H₁₈ClN₅, with a molecular weight of 283.76 g/mol.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-11(7-9(2)14-16)12-8-10-5-6-13-15(10)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
IDGJLRLOSPFTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2-methylpyrazole with ethyl and methyl substituents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and a base like triethylamine (Et3N) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives are recognized for their broad pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have highlighted the potential of pyrazole compounds in drug design:
- Anti-cancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell growth effectively. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF7 and HCT116, with IC50 values indicating effective concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | HCT116 | 1.1 |
- Anti-inflammatory Effects : The pyrazole scaffold has been linked to anti-inflammatory properties, with studies demonstrating the ability of certain derivatives to reduce inflammation markers significantly .
Corrosion Inhibition
Recent investigations have illustrated the effectiveness of pyrazole derivatives as corrosion inhibitors in acidic environments. For example, studies have shown that compounds similar to 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine can significantly reduce corrosion rates on carbon steel in hydrochloric acid solutions .
| Parameter | Value |
|---|---|
| Corrosion Rate (mm/year) | Reduced by 80% |
| Concentration (M) | 0.01 |
Material Science
The unique properties of pyrazole compounds allow them to be utilized in developing advanced materials. Their ability to form coordination complexes makes them suitable for applications in catalysis and sensor technology.
Case Study 1: Anti-Cancer Activity
A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds structurally similar to 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine exhibited promising activity against breast cancer cell lines, leading to further investigations into their mechanism of action .
Case Study 2: Corrosion Inhibition
In another study focusing on corrosion inhibition, researchers synthesized various pyrazole derivatives and tested their effectiveness against carbon steel corrosion in acidic media. The findings suggested that the incorporation of specific substituents enhanced the protective qualities of these compounds, demonstrating their potential industrial applications .
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1) to highlight key differences in heterocycles, substituents, and synthesis routes.
Table 1: Comparative Analysis of Structural Features
†Inferred from analogous synthesis in ; ‡Estimated based on structural formula.
Key Observations:
Substituent Effects : The ethyl and methyl groups in the target compound increase lipophilicity compared to the cyclopropoxy group in , which may enhance membrane permeability.
Salt Formation : The hydrochloride salt improves aqueous solubility, a feature absent in neutral analogs like the thiadiazol-5-amine in .
Lumping Strategy Considerations
For instance, pyrazole and thiadiazole derivatives with analogous amine functionalities might be studied collectively to predict metabolic pathways or environmental persistence. However, substituent-specific effects (e.g., cyclopropoxy vs. ethyl) necessitate individualized evaluation.
Biological Activity
The compound 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring substituted with ethyl and methyl groups, alongside a methylpyrazole moiety. Its molecular formula is with a molecular weight of approximately 269.77 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives are known for their effectiveness against various bacterial strains. Studies have demonstrated that related compounds show significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Certain pyrazole derivatives have been identified as potential anticancer agents. They exhibit inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer treatment as it disrupts cell division .
- Anti-inflammatory Effects : Research has shown that pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
The mechanisms through which 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Targeting Cellular Pathways : It interacts with various signaling pathways, including MAPK pathways, which are crucial for cell growth and inflammation .
- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression and inflammation, enhancing its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar pyrazole derivatives is useful:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 1-Methylpyrazole | Antimicrobial, used in organic synthesis | |
| 4-Aminoantipyrine | Analgesic properties | |
| 1-(2-Chlorobenzyl)-5-methylpyrazol | Medicinal chemistry applications |
This table illustrates how the unique combination of ethyl and methyl substitutions in our compound differentiates it from others, particularly regarding its enzyme inhibition capabilities and potential therapeutic applications.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Activity : A study found that pyrazole derivatives similar to our compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Effects : In vivo experiments demonstrated that certain pyrazole derivatives significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as alkylation of pyrazole derivatives followed by salt formation. A reflux-based approach (e.g., 8-hour reflux with hydrazine hydrate and piperidine as a catalyst, as seen in pyrazole-amine syntheses) can yield intermediates . Optimization may employ statistical design of experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, stoichiometry, and catalyst concentration . Quantum chemical calculations (e.g., reaction path searches) can further predict optimal conditions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on pyrazole rings and methylene bridges. Mass spectrometry (HRMS) validates molecular weight and chloride counterion presence. HPLC with UV detection (e.g., at 254 nm) ensures purity, while X-ray crystallography resolves structural ambiguities in crystalline forms . For hydrochloride salts, FT-IR can confirm N–H and C–Cl stretches .
Q. How does the methylene-bridged bis-pyrazole structure influence physicochemical properties?
- Methodology : The methylene bridge enhances conformational flexibility, affecting solubility and metal-chelation capacity. Compare logP values (via computational tools like ACD/Labs) with simpler pyrazole derivatives to assess hydrophobicity. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) can elucidate shelf-life limitations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or enzyme inhibition potential?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases or oxidoreductases) using crystal structures from the PDB. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Compare results with structurally similar bis-pyrazole derivatives known for metal coordination or enzyme inhibition .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or bioactivity across studies?
- Methodology : Apply root-cause analysis via DoE to identify critical variables (e.g., solvent polarity, byproduct formation). Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
Q. How can the compound’s metal-chelating properties be exploited in catalysis or materials science?
- Methodology : Synthesize Pd(II) or Cu(II) complexes (e.g., using chloride salts) and characterize via cyclic voltammetry for redox activity. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against unligated metal salts. Stability studies (TGA/DSC) evaluate thermal robustness for material applications .
Q. What are the challenges in scaling up synthesis while maintaining purity and yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
